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Compound of Interest

Compound Name:
1-(4-Bromo-2,6-

difluorophenyl)ethanone

Cat. No.: B1376296 Get Quote

An In-Depth Technical Guide to 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (CAS 746630-34-

2): A Key Building Block in Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic use of highly functionalized

building blocks is paramount to the efficient discovery and development of novel therapeutics.

1-(4-bromo-2,6-difluorophenyl)ethan-1-one, identified by CAS number 746630-34-2, has

emerged as a valuable intermediate for the synthesis of a diverse range of biologically active

molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on

the phenyl ring, coupled with a reactive ketone functional group, provides a versatile platform

for constructing complex molecular architectures.

This technical guide provides an in-depth overview of 1-(4-bromo-2,6-difluorophenyl)ethan-1-

one, with a focus on its application in the synthesis of kinase inhibitors, a class of targeted

therapeutics that has revolutionized the treatment of cancer and other diseases. For

researchers, scientists, and drug development professionals, understanding the synthetic utility

of this compound is key to unlocking its potential in creating next-generation medicines. The

presence of fluorine in drug candidates can significantly enhance metabolic stability, binding

affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic

profiles.[1]
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Chemical Properties of 1-(4-bromo-2,6-
difluorophenyl)ethan-1-one
A clear understanding of the physicochemical properties of a synthetic building block is

fundamental to its effective application. The key properties of 1-(4-bromo-2,6-

difluorophenyl)ethan-1-one are summarized in the table below.

Property Value

IUPAC Name 1-(4-bromo-2,6-difluorophenyl)ethan-1-one

CAS Number 746630-34-2

Molecular Formula C₈H₅BrF₂O

Molecular Weight 235.03 g/mol

Appearance Solid

Boiling Point 246.1 ± 40.0 °C (Predicted)

Density 1.614 ± 0.06 g/cm³ (Predicted)

Synthetic Utility in the Development of Kinase
Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling

pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Consequently, the development of small molecule kinase inhibitors has been a major focus of

drug discovery efforts.[3][4][5] 1-(4-bromo-2,6-difluorophenyl)ethan-1-one serves as a key

starting material for the synthesis of various kinase inhibitors, including those targeting

Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[6][7][8][9][10]

The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity

through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira

couplings.[1] This allows for the facile attachment of various substituents to the core scaffold,

enabling the exploration of structure-activity relationships and the optimization of inhibitor

potency and selectivity. The ketone functionality can be readily transformed into other

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10616853/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963
https://www.mdpi.com/1420-3049/26/19/5911
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279414/
https://pubmed.ncbi.nlm.nih.gov/21807510/
https://pubmed.ncbi.nlm.nih.gov/40997620/
https://pubmed.ncbi.nlm.nih.gov/16460937/
https://www.researchgate.net/publication/324655319_Selective_and_novel_cyclin-dependent_kinases_4_inhibitor_synthesis_and_biological_evaluation
https://pmc.ncbi.nlm.nih.gov/articles/PMC9040853/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-1-bromo-2-4-difluorobenzene-in-modern-pharmaceutical-synthesis-xa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


functional groups, such as hydrazones, which have been shown to be effective

pharmacophores in GSK-3 inhibitors.[8]

The difluorinated phenyl ring is a common motif in many kinase inhibitors. The fluorine atoms

can form favorable interactions with the kinase active site and improve the metabolic stability of

the molecule, leading to a longer duration of action in the body.

The following diagram illustrates the synthetic potential of 1-(4-bromo-2,6-difluorophenyl)ethan-

1-one as a versatile building block for the synthesis of diverse heterocyclic compounds with

potential kinase inhibitory activity.

1-(4-bromo-2,6-difluorophenyl)ethan-1-one
(CAS 746630-34-2)

Condensation with Hydrazines Cross-Coupling Reactions
(e.g., Suzuki, Buchwald-Hartwig) Cyclization Reactions

Pyrimidyl Hydrazone Core
(GSK-3 Inhibitors)

Functionalized Biaryl Scaffolds
(CDK & other Kinase Inhibitors)

Fused Heterocyclic Systems
(e.g., Imidazopyridines)

Click to download full resolution via product page

Caption: Synthetic pathways from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one.

Representative Experimental Protocol: Synthesis of
a Pyrimidyl Hydrazone Derivative
The following is a representative, non-validated protocol for the synthesis of a pyrimidyl

hydrazone derivative from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, illustrating a common

synthetic transformation for this class of compounds. This protocol is intended for informational

purposes and should be adapted and optimized by qualified researchers.

Objective: To synthesize a pyrimidyl hydrazone derivative as a potential GSK-3 inhibitor.
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Materials:

1-(4-bromo-2,6-difluorophenyl)ethan-1-one

2-Hydrazinylpyrimidine

Ethanol (absolute)

Glacial Acetic Acid (catalytic amount)

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating

Thin-layer chromatography (TLC) plates (silica gel)

Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

Rotary evaporator

Recrystallization solvent (e.g., ethanol/water)

Procedure:

Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-2,6-difluorophenyl)ethan-

1-one (1.0 eq) and 2-hydrazinylpyrimidine (1.1 eq).

Solvent Addition: Add absolute ethanol (approximately 20 mL per gram of starting ketone) to

the flask.

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically

complete within 4-6 hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The

product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent

using a rotary evaporator.

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold

ethanol. The crude product can be further purified by recrystallization from a suitable solvent

system to yield the desired pyrimidyl hydrazone.

Characterization: Confirm the structure and purity of the final product using appropriate

analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Potential Therapeutic Targets for Derivatives
The versatility of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a synthetic intermediate allows

for the creation of inhibitors targeting a range of kinases implicated in various diseases.

Target Kinase Family Therapeutic Area Rationale

Glycogen Synthase Kinase 3

(GSK-3)

Neurodegenerative Diseases

(e.g., Alzheimer's), Bipolar

Disorder, Diabetes

GSK-3 is a key regulator of

multiple cellular processes,

and its inhibition has shown

therapeutic potential in a

variety of disease models.[6][8]

[11][12][13]

Cyclin-Dependent Kinases

(CDKs)
Oncology

CDKs are crucial for cell cycle

progression, and their

inhibition can lead to cell cycle

arrest and apoptosis in cancer

cells.[7][9][10]

Other Serine/Threonine and

Tyrosine Kinases

Oncology, Inflammatory

Diseases

The core scaffold can be

elaborated to target other

kinases involved in oncogenic

signaling and inflammatory

pathways.[4][5][14]
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Conclusion
1-(4-bromo-2,6-difluorophenyl)ethan-1-one is a highly valuable and versatile building block for

the synthesis of complex, biologically active molecules. Its utility in the construction of kinase

inhibitors, particularly those targeting GSK-3 and CDKs, makes it a compound of significant

interest to the drug discovery and development community. The strategic incorporation of this

intermediate allows for the efficient exploration of chemical space and the development of

novel therapeutics with improved pharmacological properties. As the demand for targeted

therapies continues to grow, the importance of such well-designed synthetic intermediates will

undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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